
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1203682-59-0 . It has a molecular weight of 276.6 . The compound is a hydrochloride salt and is usually available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The InChI code for “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.6 .Scientific Research Applications
Antifungal Properties
The compound has been investigated for its antifungal properties . Specifically, it has been tested for its inhibitory activity against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .
Chemoinformatics
Chemoinformatic methods utilize the study and organization of chemical information, a tool widely used for the development of new medical drugs in the pharmaceutical industry . The compound could potentially be used in these methods.
Synthesis of Novel Analogues
The compound has been used in the synthesis of novel analogue derivatives . These derivatives have been tested for their inhibitory activity against C. albicans in vitro .
Indole Derivatives
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The compound could potentially be used in the synthesis of indole derivatives.
Treatment of Various Disorders
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The compound could potentially be used in these applications.
Synthesis Methods
Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The compound could potentially be used in these synthesis methods.
Safety and Hazards
Future Directions
1,2,3,4-Tetrahydroisoquinoline has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Biochemical Pathways
Thiqs are known to exert diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiqs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
properties
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZVIVENNJMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745183 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203682-59-0 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)
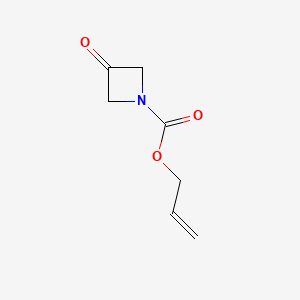
![2-oxaspiro[3,3]heptane](/img/no-structure.png)


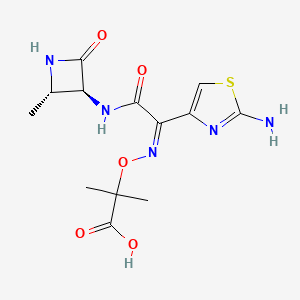
![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)
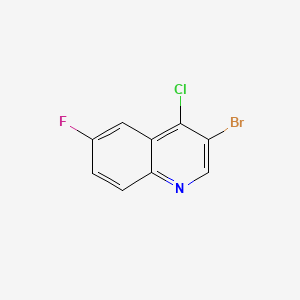
![2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598327.png)
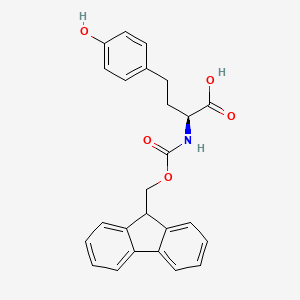
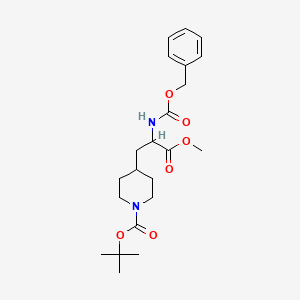
![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)